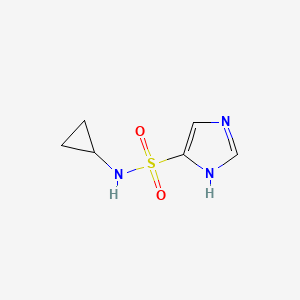
N-cyclopropyl-1H-imidazole-4-sulfonamide
説明
N-cyclopropyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C6H9N3O2S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound contains an imidazole ring, which is a common structure in many biologically active molecules. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Without specific information on “N-cyclopropyl-1H-imidazole-4-sulfonamide”, it’s difficult to describe its exact mode of action. Many imidazole derivatives interact with their targets by forming hydrogen bonds and aromatic interactions, which can lead to changes in the target’s function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. As mentioned, imidazole derivatives can affect a wide range of biological activities, so they could potentially affect many different biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can affect their absorption and distribution .
生物活性
N-cyclopropyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an imidazole ring, a sulfonamide group, and a cyclopropyl moiety. The imidazole structure is prevalent in many biologically active compounds, contributing to a wide range of pharmacological effects. The molecular formula for this compound is CHNOS.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors by forming hydrogen bonds and aromatic interactions with their targets. This interaction can alter the function of enzymes involved in various biochemical pathways, including those related to inflammation and cancer progression.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects against bacterial and fungal pathogens.
- Anticancer Potential : The unique structural features of this compound may confer distinct pharmacological properties, targeting multiple pathways involved in tumorigenesis. Studies indicate that imidazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation .
Biological Activities
The following table summarizes the biological activities associated with this compound based on available research:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that imidazole derivatives exhibited significant antimicrobial activity against various strains of bacteria, suggesting that this compound could be developed as an antimicrobial agent.
- Anticancer Activity : Research has shown that similar compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics and activating apoptotic pathways. For instance, compounds with imidazole rings have been reported to exhibit IC values in the nanomolar range against various cancer cell lines .
- Enzyme Inhibition Studies : Investigations into the enzyme inhibitory properties of related compounds indicate that they can effectively inhibit enzymes like carbonic anhydrase and cyclooxygenase, which are critical in cancer progression and inflammatory responses .
科学的研究の応用
Antimicrobial Activity
N-cyclopropyl-1H-imidazole-4-sulfonamide has been investigated for its potential antimicrobial properties. Similar imidazole compounds have shown efficacy against various pathogens, including Chlamydia trachomatis. Research indicates that modifications in the sulfonamide group can enhance the compound's pharmacokinetic properties, improving its effectiveness against infections .
Cancer Therapy
There is ongoing research into the use of this compound as a potential anticancer agent. The ability of imidazole derivatives to inhibit specific enzymes involved in tumor growth presents a promising avenue for developing novel cancer therapies .
Neurological Disorders
Imidazole compounds have been explored for their roles in treating neurodegenerative diseases such as Alzheimer's disease. This compound may inhibit the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's .
Case Studies and Research Findings
特性
IUPAC Name |
N-cyclopropyl-1H-imidazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c10-12(11,9-5-1-2-5)6-3-7-4-8-6/h3-5,9H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRINQCODSFQXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















